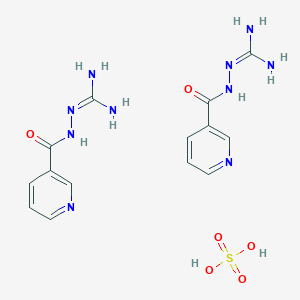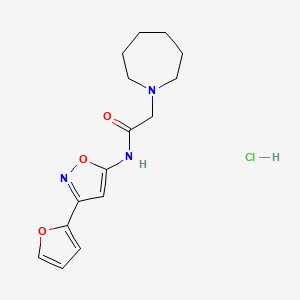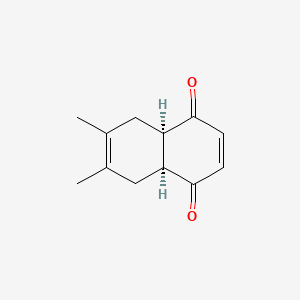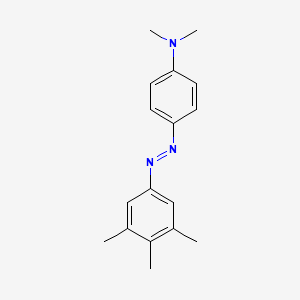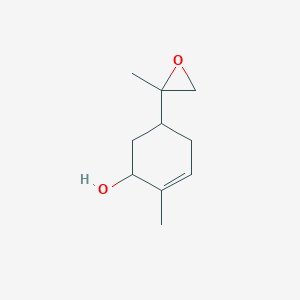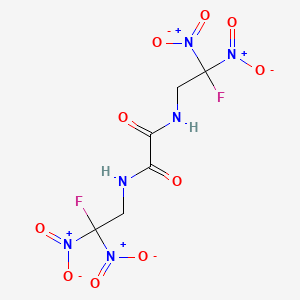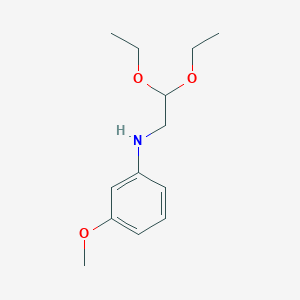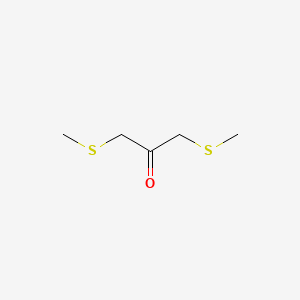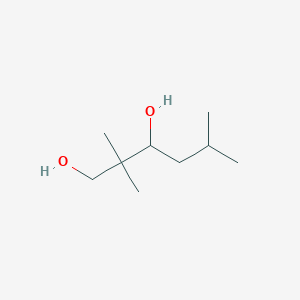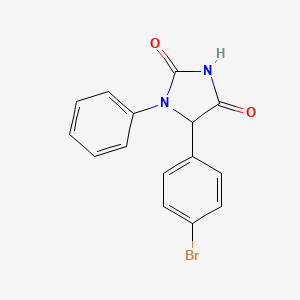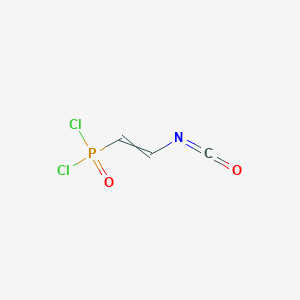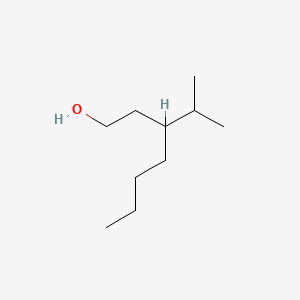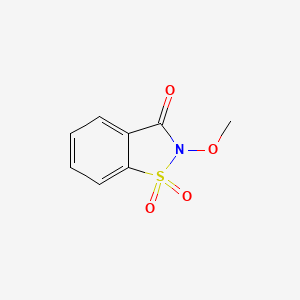![molecular formula C15H15N3O B14675565 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine CAS No. 36110-65-3](/img/structure/B14675565.png)
1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-[(4-Hydroxyphenyl)methyl]-1H-benzimidazol-2-amine.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: 1-[(4-Hydroxyphenyl)methyl]-1H-benzimidazol-2-amine.
Reduction: 1-[(4-Aminophenyl)methyl]-1H-benzimidazol-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methoxyphenyl)methyl]-1H-benzimidazol-2-amine can be compared with other similar compounds, such as:
1-[(4-Hydroxyphenyl)methyl]-1H-benzimidazol-2-amine: Similar structure but with a hydroxyl group instead of a methoxy group, which may alter its biological activity.
1-[(4-Aminophenyl)methyl]-1H-benzimidazol-2-amine:
1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-amine: The presence of a chlorine atom can enhance its antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
36110-65-3 |
|---|---|
Molekularformel |
C15H15N3O |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C15H15N3O/c1-19-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3,(H2,16,17) |
InChI-Schlüssel |
BZPURELYAGBKTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


